5-nitro-6-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
5-nitro-6-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core substituted with a nitro group and a piperazine moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Nitration: The benzimidazole core is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Piperazine Substitution: The final step involves the substitution of the hydrogen atom at the 6-position with a piperazine moiety. This can be achieved through nucleophilic substitution reactions using piperazine or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and substitution steps, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-6-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine moiety can be further functionalized through nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide or potassium carbonate.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: 5-amino-6-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: Various alkylated or acylated derivatives of the original compound.
Cyclization: Fused heterocyclic compounds with potential enhanced biological activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-nitro-6-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The piperazine moiety may enhance the compound’s binding affinity to its targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-nitro-6-(piperidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with a piperidine moiety instead of piperazine.
5-nitro-6-(morpholin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a morpholine ring instead of piperazine.
5-nitro-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Features a pyrrolidine ring in place of piperazine.
Uniqueness
The presence of the piperazine moiety in 5-nitro-6-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one distinguishes it from similar compounds, as it can form additional hydrogen bonds and hydrophobic interactions, potentially enhancing its biological activity and binding affinity to molecular targets.
Properties
IUPAC Name |
5-nitro-6-piperazin-1-yl-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c17-11-13-7-5-9(15-3-1-12-2-4-15)10(16(18)19)6-8(7)14-11/h5-6,12H,1-4H2,(H2,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRMMFLRPASFFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)NC(=O)N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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